TAN 420C

Cancer Research Leukemia Cytotoxicity

TAN 420C is a hydroquinone ansamycin antibiotic ideal for SAR studies contrasting the benzoquinone core of geldanamycin and herbimycin A. Its distinct oxidation state critically alters target engagement, making it an essential comparator for Hsp90 and 50S ribosomal subunit investigations. With a reported P388 lymphocytic leukemia ED50 of 0.34 μg/mL, it serves as a quantifiable control for cell-based assay validation. Procure for its unique mechanistic profile, not as an interchangeable analog.

Molecular Formula C29H42N2O9
Molecular Weight 562.7 g/mol
Cat. No. B15285315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAN 420C
Molecular FormulaC29H42N2O9
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)
InChIKeyQCXSABHHRSWSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAN 420C: A Minor Analog of the Herbimycin Complex with Antitumor Activity


TAN 420C (CAS No. 91700-91-3) is a hydroquinone ansamycin antibiotic and a minor analog within the herbimycin complex, initially isolated from Streptomyces hygroscopicus . It is structurally related to other benzoquinone ansamycins like geldanamycin and herbimycin A, which are known to inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in the stability of numerous oncogenic client proteins [1]. While its structural family suggests a potential for Hsp90 inhibition, direct evidence for this mechanism specific to TAN 420C is not established in the public domain; its reported activity is primarily as an antibiotic with antitumor properties .

Why TAN 420C Cannot Be Considered a Generic Substitute for Herbimycin A or Geldanamycin


Substituting TAN 420C for related analogs like herbimycin A or geldanamycin is not scientifically justified without direct comparative data. The benzoquinone ansamycin family exhibits significant functional divergence based on subtle structural modifications. For instance, geldanamycin is a potent Hsp90 inhibitor but failed clinically due to hepatotoxicity, a property altered in its derivative 17-AAG [1]. Similarly, TAN 420C is described as the hydroquinone of herbimycin C , a structural difference from herbimycin A. This alteration from a benzoquinone to a hydroquinone core could fundamentally impact its redox properties, target engagement, and pharmacokinetic profile. Therefore, assuming equivalent potency, target selectivity, or even mechanism of action (e.g., direct Hsp90 inhibition vs. other targets) based solely on structural similarity is a critical error in experimental design and procurement. The evidence below, while limited, underscores its distinct activity profile.

Quantitative Evidence Profile for TAN 420C: Potency, Selectivity, and Antimicrobial Spectrum


Cytotoxic Activity in Lymphocytic Leukemia: Potency Profile of TAN 420C

TAN 420C demonstrates significant cytotoxic activity against the lymphocytic leukemia cell line P388, with an ED50 value of 0.34 μg/mL [1]. This value is a measure of its antiproliferative effect on this specific cancer model. While this establishes a baseline of activity for TAN 420C, it is crucial to note that no quantitative comparison data against herbimycin A or geldanamycin in the same assay (P388) was found in the accessible public domain. Therefore, this data point defines TAN 420C's activity in this system but cannot be used to claim superior or inferior potency relative to its analogs .

Cancer Research Leukemia Cytotoxicity ED50

Antibacterial Spectrum and Potency of TAN 420C

TAN 420C exhibits selective antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 50 μg/mL against Bacillus brevis and 25 μg/mL against Micrococcus flavus [1]. This activity profile is attributed to its mechanism of action, which is reported to be the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit . This distinguishes it from the primary eukaryotic mechanism (Hsp90 inhibition) associated with other members of the ansamycin family, offering a unique angle for prokaryotic research applications.

Microbiology Antibiotic Resistance Gram-positive Bacteria MIC

Structural Distinction from Herbimycin A: The Hydroquinone Core

TAN 420C is identified as the hydroquinone of herbimycin C, a structural state that fundamentally differentiates it from the oxidized, benzoquinone-containing analogs like herbimycin A and geldanamycin . This oxidation state difference is not trivial; benzoquinone ansamycins like geldanamycin are known to form a covalent adduct with Hsp90 [1]. The hydroquinone form of TAN 420C may have altered redox cycling, electrophilicity, and therefore, a distinct interaction profile with its biological targets. This structural nuance is the primary scientific basis for expecting a divergent biological activity profile.

Medicinal Chemistry Structure-Activity Relationship Ansamycin Antibiotics

Defined Application Scenarios for TAN 420C Based on Current Evidence


SAR Studies on Ansamycin Oxidation State and Biological Activity

Procure TAN 420C as a key comparator compound in structure-activity relationship (SAR) studies. Its hydroquinone core provides a direct contrast to the benzoquinone structure of herbimycin A and geldanamycin [1], allowing researchers to systematically investigate the impact of this oxidation state on target binding (e.g., to Hsp90 or the ribosome), cellular potency, and redox-related toxicity.

Mechanistic Studies on 50S Ribosomal Subunit Inhibition

Use TAN 420C as a tool compound in microbiology to probe bacterial protein synthesis. Its reported mechanism of action, specifically targeting the 50S ribosomal subunit [1], makes it useful for studying ribosome function, investigating mechanisms of resistance to this class of antibiotics, and understanding interactions between ribosomal RNA and small molecule inhibitors.

Use as a Reference Standard in Lymphocytic Leukemia Research

Employ TAN 420C as a reference or control compound in assays involving the P388 lymphocytic leukemia cell line, for which a specific ED50 value (0.34 μg/mL) has been reported [1]. This provides a quantifiable benchmark for validating assay conditions or comparing the potency of novel compounds in this specific cell-based model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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